molecular formula C24H40N4O B5588305 N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide

N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide

Cat. No. B5588305
M. Wt: 400.6 g/mol
InChI Key: VSFHVPXWODAIKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally complex molecules like "N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide" often involves multi-step synthetic routes. These routes may include the formation of the pyrrole ring, followed by the introduction of the piperidine and cyclopentyl groups through various synthetic strategies such as cyclization reactions, cross-coupling reactions, or through the use of protecting groups to control the reactivity of functional groups during the synthesis process. Although specific synthesis details for this compound are not directly available in the papers, methodologies involving similar structural motifs have been described, such as the synthesis of pyrrolo and pyridine derivatives through nucleophilic addition and cyclization processes, and the development of N-substituted pyrrole derivatives via 1,3-dipolar cycloaddition followed by hydrogenolysis (Cheng et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, it might interact with specific proteins or other molecules in the body. The exact mechanism would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. More specific information would be available in the compound’s Material Safety Data Sheet .

Future Directions

The future research directions for this compound could be very diverse, depending on its properties and potential applications. It might be studied for its potential use as a pharmaceutical, or researchers might investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O/c1-25-13-8-12-23(25)24(29)28(18-17-26-14-5-2-6-15-26)20-21-9-7-16-27(19-21)22-10-3-4-11-22/h8,12-13,21-22H,2-7,9-11,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFHVPXWODAIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N(CCN2CCCCC2)CC3CCCN(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide

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